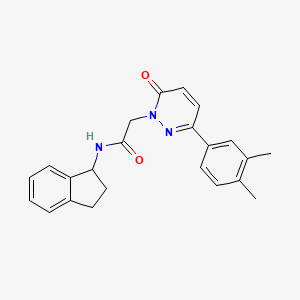

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound is an acetamide derivative featuring a 2,3-dihydro-1H-inden-1-yl group linked to a pyridazinyl core substituted with a 3,4-dimethylphenyl moiety. The 6-oxopyridazinyl group and substituted phenyl rings are common motifs in bioactive molecules, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-15-7-8-18(13-16(15)2)20-11-12-23(28)26(25-20)14-22(27)24-21-10-9-17-5-3-4-6-19(17)21/h3-8,11-13,21H,9-10,14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBQXLSDHSQDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCC4=CC=CC=C34)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant studies.

The molecular formula of the compound is , and it has a molecular weight of 334.41 g/mol. The structure includes a dihydroindenyl moiety and a pyridazinone derivative, suggesting possible interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 334.41 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not assigned yet |

The compound's mechanism of action is hypothesized to involve interactions with specific receptors or enzymes in biological pathways. Research indicates that compounds with similar structures may act as enzyme inhibitors or modulators of signaling pathways.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that derivatives of pyridazinone exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported that similar compounds inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- Anti-inflammatory Effects : Another study highlighted that related compounds demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Properties : Some derivatives have been evaluated for neuroprotective effects in models of neurodegeneration. These studies suggest that the compound may help mitigate oxidative stress and neuronal cell death .

Comparative Analysis

A comparative analysis was performed on the biological activity of this compound and similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analogs differ in substituent groups on the phenyl ring or the indenyl/pyridazinyl backbone. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Not Provided | C23H23N3O2 | 381.45 g/mol | 3,4-Dimethylphenyl, inden-1-yl |

| N-(2,3-dihydro-1H-inden-2-yl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide (Analog 1) | 1232806-74-4 | C23H23N3O4 | 405.4 g/mol | 3,4-Dimethoxyphenyl, inden-2-yl |

| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (Analog 2) | 2306268-61-9 | C23H25N3O3 | 391.46 g/mol | Benzodioxinyl, dimethylaminomethyl |

Key Observations :

- Analog 1 replaces the 3,4-dimethylphenyl group with a 3,4-dimethoxyphenyl moiety, increasing molecular weight (405.4 vs. 381.45 g/mol) and polarity due to methoxy groups. This substitution may enhance water solubility but reduce membrane permeability compared to the target compound .

- Analog 2 features a pyridin-3-amine core instead of pyridazinyl and includes a benzodioxinyl group.

Challenges in Development

- Synthetic Complexity : The indenyl-acetamide linkage in the target compound requires multi-step synthesis, as seen in related structures (e.g., Analog 1’s synthesis involving palladium-catalyzed couplings) .

- Data Gaps: No peer-reviewed studies on the target compound’s bioavailability or toxicity are available, highlighting the need for further preclinical profiling.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized using 1,3-dipolar cycloaddition?

- Methodological Answer : The synthesis can be optimized by varying catalysts, solvents, and reaction times. demonstrates a copper(II) acetate-catalyzed 1,3-dipolar cycloaddition between azides and alkynes in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours . To improve yield, consider testing alternative catalysts (e.g., Cu(I) for "click chemistry"), adjusting stoichiometry, or using microwave-assisted heating to reduce reaction time. Purification via recrystallization (ethanol) and monitoring via TLC (hexane:ethyl acetate, 8:2) are critical steps .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- IR spectroscopy to identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to assign aromatic protons (δ 7.2–8.6 ppm) and triazole/acetamide moieties (e.g., –NCH2CO– at δ 5.38 ppm) .

- HRMS to verify molecular ion peaks (e.g., [M+H]+ with <1 ppm error) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products under:

- Temperature : 4°C, 25°C, and 40°C ( suggests 2–8°C for analogs).

- pH : Buffer solutions (pH 3–9) to assess hydrolytic stability.

- Light exposure : UV-Vis spectroscopy to detect photodegradation.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer : Cross-validate data using:

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons).

- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental values, as demonstrated in for hydrazone complexes .

- Isotopic labeling (e.g., ¹⁵N or ¹³C) to track specific nuclei in dynamic regions.

Q. What strategies are effective for evaluating the compound’s biological activity?

- Methodological Answer : Design assays based on structural analogs:

- DNA binding : UV-Vis titration or fluorescence quenching (e.g., ethidium bromide displacement assay) .

- Antimicrobial activity : MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination.

Q. How can computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer : Use:

- Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB).

- MD simulations (GROMACS) to assess binding stability over time.

- Free-energy calculations (MM-PBSA) to quantify interaction energies, referencing ’s structural studies on related dihydroindenyl derivatives .

Q. What synthetic routes are viable for generating analogs with modified pyridazinone or indenyl groups?

- Methodological Answer :

- Pyridazinone modification : Introduce substituents via nucleophilic substitution (e.g., cyano groups at position 3, as in ) .

- Indenyl substitution : Use Suzuki-Miyaura coupling to attach aryl/heteroaryl groups to the indenyl scaffold (e.g., 3,4-dimethylphenyl in the target compound).

- Heterocycle replacement : Replace pyridazinone with triazolo[5,4-b]pyridine () or thieno[3,2-d]pyrimidinone ( ) .

Q. How can mechanistic insights into the 1,3-dipolar cycloaddition be gained?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to determine rate laws.

- Isotopic labeling : Use ¹⁵N-labeled azides to track regioselectivity in triazole formation.

- DFT calculations : Map transition states to identify steric/electronic factors influencing reactivity, as seen in ’s cycloaddition protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.